molecular formula C10H11N3O3 B12887687 N'-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide

N'-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide

Cat. No.: B12887687
M. Wt: 221.21 g/mol
InChI Key: UIMVZMIVGUTHDL-UHFFFAOYSA-N
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Description

N-ethyl-2-furanmethanamine , is an organic compound. It appears as a colorless or slightly yellow liquid. Here are some key properties:

Preparation Methods

Several synthetic routes exist for N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide. One common method involves the reaction of furan with ethylamine under elevated temperatures. The resulting compound is an important industrial intermediate used in pharmaceuticals, pesticides, and dyes. Here’s the general synthetic pathway:

    Reaction: Furan reacts with ethylamine.

    Conditions: High temperature.

    Product: N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide.

Chemical Reactions Analysis

N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Reaction with alkyl halides or acyl chlorides.

Major products formed from these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide finds applications in various fields:

    Pharmaceuticals: It serves as a building block for synthesizing other organic compounds, including drugs.

    Pesticides: Used in the production of insecticides like pyridylurea.

    Dyes: Employed in dye synthesis.

Mechanism of Action

The exact mechanism by which N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While N’-(Furan-2-ylmethyl)-5-methylisoxazole-3-carbohydrazide is unique in its structure, similar compounds include N-ethyl-2-furanmethanamine and related derivatives.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C10H11N3O3/c1-7-5-9(13-16-7)10(14)12-11-6-8-3-2-4-15-8/h2-5,11H,6H2,1H3,(H,12,14)

InChI Key

UIMVZMIVGUTHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CO2

Origin of Product

United States

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